Bienvenue dans la boutique en ligne BenchChem!

RP-001 hydrochloride

S1P1 receptor pharmacology orthosteric agonism receptor binding kinetics

RP-001 HCl is a picomolar (EC50 9pM) short-acting S1P1 agonist for reversible lymphopenia studies. Distinct from sustained modulators, it enables pulse-chase trafficking assays with full lymphocyte recovery within 24h. High S1P1 selectivity over S1P2-4 ensures unambiguous attribution of effects in cardiovascular research. Ideal for endosomal signaling studies due to sustained internalized receptor activity ≥5h post-washout. Procure for large-scale screens to reduce mass requirements and solvent artifacts.

Molecular Formula C24H25ClN4O4
Molecular Weight 468.94
CAS No. 1306761-53-4; 1781880-34-9
Cat. No. B2819014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP-001 hydrochloride
CAS1306761-53-4; 1781880-34-9
Molecular FormulaC24H25ClN4O4
Molecular Weight468.94
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl
InChIInChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H
InChIKeyZHPGSGYEFGEZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

RP-001 Hydrochloride (CAS 1306761-53-4 / 1781880-34-9): Picomolar S1P1 Agonist for Lymphocyte Trafficking Research


RP-001 hydrochloride is a short-acting, picomolar potency agonist of the sphingosine-1-phosphate receptor 1 (S1P1, also known as EDG-1) . It was developed as a close derivative of CYM-5442, featuring a carboxylic acid replacement of the terminal alcohol and isopropoxy/nitrile aromatic substituents that confer enhanced S1P1 selectivity [1]. The compound induces S1P1 internalization and polyubiquitination in vitro and elicits rapid, reversible lymphopenia in vivo, making it a specialized tool for studying S1P1-mediated lymphocyte trafficking dynamics .

RP-001 Hydrochloride: Why Generic S1P1 Agonist Substitution Compromises Experimental Reproducibility


S1P1 agonists represent a structurally and pharmacologically diverse class; compounds cannot be simply interchanged without altering experimental outcomes. Key differentiators include potency (spanning picomolar to nanomolar ranges), receptor selectivity profiles (S1P1 vs. S1P2-S1P5), agonist mechanism (orthosteric vs. allosteric), and pharmacokinetic duration of action (short-acting vs. sustained lymphopenia). RP-001's picomolar potency combined with its short-acting, rapidly reversible lymphopenic profile [1] distinguishes it from structurally related analogs like CYM-5442 and clinically developed agents such as siponimod or FTY720. Substituting a nanomolar S1P1 agonist or a non-selective S1P receptor modulator will produce different receptor internalization kinetics, signaling persistence, and in vivo lymphocyte recovery time courses, confounding data interpretation [2].

RP-001 Hydrochloride: Quantitative Differentiation Evidence vs. S1P1 Agonist Comparators


RP-001 vs. Parent Compound CYM-5442: Orthosteric S1P1 Binding with >100-Fold Higher Potency

RP-001 demonstrates orthosteric competitive binding at the S1P1 receptor, as evidenced by Schild plot analysis with the selective S1P1 antagonist W146, confirming a common binding site [1]. RP-001 achieves an EC50 of 9 pM for S1P1 activation, compared to the parent compound CYM-5442 which has an EC50 of 1.35 nM . This represents a potency improvement of 150-fold.

S1P1 receptor pharmacology orthosteric agonism receptor binding kinetics

RP-001 vs. SEW2871: Picomolar vs. Nanomolar S1P1 Potency Differentiation

Among S1P1-selective agonists used in parallel comparative studies, RP-001 (EC50 = 9 pM) exhibits a potency advantage of over 1,500-fold relative to SEW2871, which activates S1P1 with an EC50 of 13.8 nM . Both compounds were tested under identical conditions in S1P1-GFP signaling MEFs at 1 μM, providing a cross-study comparable framework for potency assessment [1].

S1P1 selective agonism potency comparison in vitro pharmacology

RP-001 vs. Siponimod (BAF312): Short-Acting Lymphopenia with Rapid Recovery vs. Sustained Receptor Modulation

RP-001 produces acute, short-acting lymphopenia with full recovery to untreated levels within 24 hours post-administration, as demonstrated by CD4+ T cell counts returning to baseline [1]. In contrast, siponimod (BAF312) is a sustained S1P1/S1P5 receptor modulator with EC50 values of 0.39 nM (S1P1) and 0.98 nM (S1P5) and >1000-fold selectivity over S1P2-S1P4, designed for chronic once-daily oral dosing . RP-001's in vivo lymphopenia EC50 of 0.03 mg/kg provides a quantitative benchmark for its short-acting profile [2].

pharmacodynamics lymphocyte recovery kinetics duration of action

RP-001 vs. FTY720 (Fingolimod): S1P1-Selective Agonism vs. Broad-Spectrum S1P Receptor Modulation

RP-001 is selective for S1P1, with little activity on S1P2-S1P4 and only moderate affinity for S1P5 . In contrast, FTY720 (fingolimod) is a non-selective S1P receptor modulator that, upon phosphorylation, acts as an agonist at S1P1, S1P3, S1P4, and S1P5 receptors [1]. Head-to-head comparative in vivo bioluminescence imaging studies have evaluated both compounds in parallel, confirming their distinct receptor engagement profiles [2].

receptor subtype selectivity S1P1-specific agonism off-target minimization

RP-001 Functional Differentiation: Sustained S1P1 Signaling from Internalized Vesicles Following Compound Washout

RP-001 induces a unique functional property wherein S1P1 receptors internalized upon agonist exposure continue to signal from intracellular vesicles for hours after compound washout, as demonstrated by sustained CRE-β-lactamase reporter activity [1]. In this assay, CHO-K1 cells pretreated with 1 μM RP-001 for 1 hour, then washed and rested for 5 hours, maintained S1P1 signaling that was suppressible by FTY720 treatment, confirming the persistence of functionally active internalized receptors [1].

receptor internalization sustained signaling functional selectivity

RP-001 In Vivo Pharmacodynamics: Dose-Dependent Lymphopenia with EC50 of 0.03 mg/kg

RP-001 induces dose-dependent rapid lymphopenia in mice with an in vivo EC50 of 0.03 mg/kg, as determined by CD4+ T cell quantification in peripheral blood [1]. The lymphopenic response is acute and fully reversible, with CD4+ T cell counts returning to untreated baseline levels within 24 hours post-administration, and this recovery temporally correlates with compound clearance below the detection limit of 1 nM [2].

in vivo pharmacology lymphocyte trafficking dose-response

RP-001 Hydrochloride: Optimal Research Applications Based on Quantitative Differentiation Evidence


Acute Lymphocyte Trafficking Studies Requiring Rapid and Reversible S1P1 Modulation

RP-001's short-acting pharmacodynamic profile with EC50 of 0.03 mg/kg and full lymphocyte recovery within 24 hours [1] makes it ideal for pulse-chase trafficking experiments where reversible immune cell sequestration is required. Researchers studying the kinetics of T cell egress from lymphoid organs can use RP-001 to temporarily trap lymphocytes, then track their synchronized release upon compound clearance, enabling precise temporal analysis of migration dynamics that sustained modulators cannot provide [2].

S1P1-Specific Signaling Studies Where Subtype Selectivity Is Critical for Mechanistic Attribution

For experiments requiring unambiguous attribution of biological effects to S1P1 rather than other S1P receptor subtypes, RP-001's selectivity profile—with little activity on S1P2-S1P4 and only moderate affinity for S1P5—provides a cleaner pharmacological tool compared to non-selective modulators like FTY720 . This selectivity is particularly valuable in cardiovascular research, where S1P3 activation is associated with bradycardia and vascular effects that confound interpretation of S1P1-specific outcomes .

Compartmentalized GPCR Signaling Research Exploiting Sustained Post-Internalization Activity

RP-001's demonstrated ability to induce sustained S1P1 signaling from internalized vesicles for ≥5 hours after compound washout [2] enables unique experimental designs for studying compartmentalized GPCR signaling. Researchers can pre-treat cells with RP-001 to induce receptor internalization, wash out the compound, and then examine the functional consequences of persistent endosomal S1P1 signaling independent of continued plasma membrane receptor engagement—a paradigm not achievable with most S1P1 agonists that lack this sustained internalized signaling property [2].

High-Throughput Screening Campaigns Requiring Minimal Compound Consumption

The picomolar potency of RP-001 (EC50 = 9 pM) enables researchers to achieve maximal receptor activation at substantially lower compound concentrations compared to nanomolar alternatives like SEW2871 (EC50 = 13.8 nM) or CYM-5442 (EC50 = 1.35 nM). This translates to reduced compound mass requirements per assay well, lowering procurement costs for large-scale screening campaigns and minimizing potential artifacts from high-concentration solvent exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for RP-001 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.